molecular formula C10H8N2O B1208818 Quinoline-2-carboxamide CAS No. 5382-42-3

Quinoline-2-carboxamide

Cat. No. B1208818
CAS RN: 5382-42-3
M. Wt: 172.18 g/mol
InChI Key: ZEXKKIXCRDTKBF-UHFFFAOYSA-N
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Description

Quinoline-2-carboxamide is a significant subclass of quinoline derivatives, known for its presence in various biologically active molecules and utility as ligands in metal-catalyzed reactions. This compound, among others in its class, has been extensively studied for its synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of quinoline-2-carboxamide derivatives involves innovative and efficient methodologies. For instance, a new one-pot protocol for synthesizing quinoline-2-carboxylates, important derivatives of quinoline-2-carboxamide, has been developed using β-nitroacrylates and 2-aminobenzaldehydes with the best results obtained using BEMP as a solid base in acetonitrile (Gabrielli et al., 2016). Additionally, rapid synthesis techniques involving microwave irradiation and Lewis acid catalysis have also been employed to achieve quinoline derivatives efficiently (Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline-2-carboxamide derivatives has been elucidated using various analytical techniques, including NMR and X-ray crystallography. These studies have helped in understanding the intramolecular hydrogen bonding that maintains the required pharmacophore conformation, crucial for their biological activity (Lord et al., 2009).

Chemical Reactions and Properties

Quinoline-2-carboxamide and its derivatives undergo various chemical reactions, contributing to their diverse applications. For instance, carbamoylation and amination reactions have been developed for quinoline N-oxides with formamides, facilitated by copper-catalyzed C-C and C-N bond formations (Zhang et al., 2019). These reactions exhibit excellent functional group tolerance under mild conditions.

Scientific Research Applications

1. Immunomodulatory Properties

Quinoline-3-carboxamides (Q substances), similar to quinoline-2-carboxamide, demonstrate significant anti-inflammatory properties. A study highlights the use of Paquinimod, a quinoline-3-carboxamide, in treating chronic liver inflammation and liver fibrosis in a mouse model. This study showed a reduction in inflammation and regression of fibrosis, even when treatment was initiated post-onset of the disease, highlighting the potential of quinoline carboxamides in autoimmune disease control (Fransén Pettersson et al., 2018).

2. Antibacterial and Antifungal Applications

A variety of quinoline-2-carboxamide derivatives were synthesized and tested for their activity against mycobacterial species and their ability to inhibit photosynthetic electron transport. Some derivatives demonstrated higher activity against M. tuberculosis than standard drugs, indicating potential applications in antimicrobial therapy (Goněc et al., 2012).

3. Potential in Corrosion Inhibition

The inhibitive performance of carboxamide ligands derived from quinoline-2-carboxamide has been examined for mild steel protection in hydrochloric acid solutions. These studies indicate that these derivatives can act as effective corrosion inhibitors, providing a novel application in material science (Erami et al., 2019).

4. Neuroimmunological Applications

Quinoline carboxamides have also been investigated in the context of neuroimmunology. Linomide, a quinoline-3-carboxamide, has shown promise in the treatment of secondary progressive multiple sclerosis. The drug demonstrated an ability to increase natural killer cell activity and inhibit the clinical and histopathological signs of the disease in clinical trials (Karussis et al., 1996).

5. Applications in Molecular Imaging

N-[11C]methylated quinoline-2-carboxamide derivatives have been explored for their potential in visualizing peripheral benzodiazepine receptors using positron emission tomography (PET). These studies could lead to new approaches in molecular imaging, particularly in the assessment of specific receptors in vivo (Matarrese et al., 2001).

Safety And Hazards

The safety information for Quinoline-2-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Compounds containing the 8-HQ moiety, such as Quinoline-2-carboxamide, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXKKIXCRDTKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202102
Record name 2-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2-carboxamide

CAS RN

5382-42-3
Record name 2-Quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-fluorophenyl)-7-(((2S)-2-methyl-5-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carbonitrile (275 mg, 0.642 mmol) was dissolved in conc HCl (2636 μl, 32.1 mmol) and then stirred at ambient temperature for 4 hours. The yellow solution was slowly poured into aq potassium carbonate (12.8 ml, 5M, 64 mmol) at 0° C. The resulting mixture was extracted with chloroform. The organic portion was dried over MgSO4 and concentrated. The residue was purified by preparative HPLC Chiralpak AD, 5 cm×500 cm, 50 ml/min eluting with 20% IPA/hexanes+0.1% Et□NH, to provide isomers A and B of 4-(4-fluorophenyl)-7-(((2S)-2-methyl-5(R or S)-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carboxamide as colorless foams. Isomer A, LRMS m/z (M+H)+ 447.3 found, 447.4 required 1H NMR (500 MHz, CDCl3): 8.22 (1H, s), 8.10 (2H, d, J=12.11 Hz), 7.91 (1H, d, J=8.69 Hz), 7.65 (1H, dd, J=8.72, 1.66 Hz), 7.52 (2H, dd, J=8.44, 5.36 Hz), 5.64 (1H, s), 3.89 (1H, d, J=13.93 Hz), 3.77 (1H, d, J=13.94 Hz), 3.39-3.34 (1H, m), 3.08-3.04 (1H, m), 2.94-2.87 (2H, m), 2.73 (1H, dd, J=11.54, 8.93 Hz), 2.60 (1H, dd, J=11.55, 3.62 Hz), 1.17 (3H, d, J=6.41 Hz).
Name
4-(4-fluorophenyl)-7-(((2S)-2-methyl-5-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carbonitrile
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
2636 μL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
689
Citations
M Gdaniec, M Jaskolski… - … Section B: Structural …, 1977 - scripts.iucr.org
… Thus we undertook an X-ray analysis of quinoline-2-carboxamide (hereinafter QCA) to investi- gate the influence of the quinoline ring on hydrogen- bond formation. An ORTEP drawing …
Number of citations: 11 scripts.iucr.org
T Gonec, P Bobal, J Sujan, M Pesko, J Guo, K Kralova… - Molecules, 2012 - mdpi.com
… N-Cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide and N-(2-phenylethyl)quinoline-2-carboxamide showed higher activity against M. tuberculosis than the …
Number of citations: 61 www.mdpi.com
PS Thacker, P Shaikh, A Angeli… - Journal of enzyme …, 2019 - Taylor & Francis
… A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was synthesised by the reaction of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide with alkyl …
Number of citations: 18 www.tandfonline.com
C Thirumurugan, P Vadivel, A Lalitha… - Synthetic …, 2020 - Taylor & Francis
… The crude products N-(3-acetylphenyl)quinoline-2-carboxamide (3) were obtained. Aldol … N-(3-((E)-3-phenylacryloyl)phenyl)quinoline-2-carboxamide derivatives. The list of synthesized …
Number of citations: 11 www.tandfonline.com
VK Vyas, B Variya, MD Ghate - European Journal of Medicinal Chemistry, 2014 - Elsevier
… In this study, novel quinoline-2-carboxamide derivatives were synthesized and screened as … and extensive synthesis provided quinoline-2-carboxamide derivatives that target hDHODH …
Number of citations: 40 www.sciencedirect.com
M Gdaniec, M Jaskólski… - … Section B: Structural …, 1977 - scripts.iucr.org
… The projection of the structure of quinoline-2- carboxamide hemihydrate along the c axis is shown in Fig. 2. Molecules of type A lie near y = ¼ and ] while those of type B lie near y = 0 …
Number of citations: 8 scripts.iucr.org
Y Li, H Zhou, X Shen - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H13N3O, the dihedral angle between the two quinoline systems is 11.54 (3). The molecular conformation is stabilized by intramolecular N—H⋯N and C—H⋯…
Number of citations: 2 scripts.iucr.org
Y Zhao, Z Yao, W Ren, X Yang, X Hou, S Cao… - Bioorganic & Medicinal …, 2023 - Elsevier
… In the current study, a series of 8-substituted quinoline-2-carboxamide derivatives were designed and synthesized as potent HDAC inhibitors. The most potent compound 21 g (IC 50 …
Number of citations: 1 www.sciencedirect.com
S Meghdadi, M Amirnasr, SBH Moein Sadat… - Monatshefte für Chemie …, 2014 - Springer
… The synthesis of N-(8-quinolyl)quinoline-2-carboxamide (Hqcq) in pyridine as solvent has been reported [44]. The ligand Hqcq, used in this work, was prepared by use of a benign …
Number of citations: 19 link.springer.com
R Kamiński, W Schilf, P Cmoch… - Journal of Physical …, 2009 - Wiley Online Library
… In quinoline-2-carboxamide N-oxides the most important structural features are the intramolecular hydrogen bonds. Details of different weak interactions and resulting 3D arrangement …
Number of citations: 6 onlinelibrary.wiley.com

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